molecular formula C5H5ClN2O2S B041605 6-Chloropyridine-3-sulfonamide CAS No. 40741-46-6

6-Chloropyridine-3-sulfonamide

Cat. No. B041605
CAS RN: 40741-46-6
M. Wt: 192.62 g/mol
InChI Key: HIBWOQXTHBAGDY-UHFFFAOYSA-N
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Description

6-Chloropyridine-3-sulfonamide is a chemical compound with various applications in chemistry and related fields. Its molecular structure and properties have been studied to understand its potential uses and chemical behavior.

Synthesis Analysis

  • The synthesis of derivatives of 6-Chloropyridine-3-sulfonamide involves multiple steps, including coupling reactions and hydrolysis. For example, one derivative, C11H10ClN3O2S, was synthesized via a sulfonamide derivative route (Suchetan et al., 2013).

Molecular Structure Analysis

  • The molecular structure of 6-Chloropyridine-3-sulfonamide derivatives shows varied hydrogen-bonding arrangements. The dihedral angle between the pyridine rings and the anti-conformation of N atoms in the chloropyridine ring are noteworthy (Suchetan et al., 2013).

Chemical Reactions and Properties

  • This compound's chemical behavior includes forming one-dimensional chains through hydrogen bonds. Its derivatives have shown the capability to form supramolecular structures through hydrogen bonding, demonstrating its versatility in forming complex molecular arrangements (Xin-biao Mao et al., 2006).

Physical Properties Analysis

  • The crystalline structure of 6-Chloropyridine-3-sulfonamide derivatives, as observed under X-ray crystallography, reveals important aspects of its physical properties, like bond angles and distances, critical for understanding its chemical reactivity and interactions (Suchetan et al., 2013).

Scientific Research Applications

  • Antibacterial Activity : Sulfonamide derivatives synthesized from chlorosulfonyl isocyanate, which includes 6-Chloropyridine-3-sulfonamide, have shown significant bacteriostatic activity against clinical strains of Escherichia coli and Staphylococcus aureus (Boufas et al., 2014).

  • Biological Activity of Derivatives : Research has improved the yield of methyluracil sulfochloride and its interaction with amines, leading to new compounds with potential biological activity, suggesting the versatility of compounds like 6-Chloropyridine-3-sulfonamide (Abdo-Allah et al., 2018).

  • Drug-Tubulin Interactions : Sulfonamide drugs, including derivatives of 6-Chloropyridine-3-sulfonamide, can bind to the colchicine site of tubulin in a reversible manner, inducing conformational changes in the protein, which is significant for understanding drug mechanisms (Banerjee et al., 2005).

  • Hydrogen Bonding in Complex Formation : Studies show that sulfonamides form crystalline complexes with 18-crown-6 in benzene solution, indicating the importance of hydrogen bonding, a feature relevant to the understanding of 6-Chloropyridine-3-sulfonamide interactions (Takayama et al., 1977).

  • Anti-Diabetic Activity : Novel pyridine-based heterocyclic compounds with sulfonamide moieties, like 6-Chloropyridine-3-sulfonamide, have shown notable anti-diabetic activity (Sadawarte et al., 2021).

  • Potential Antimycobacterial Agents : New sulfonamides demonstrate excellent nanomolar inhibitory activity against Mycobacterium tuberculosis beta-carbonic anhydrases, indicating potential in developing antimycobacterial agents (Güzel et al., 2009).

  • Crystal Structure Analysis : The crystal structure of derivatives of 6-Chloropyridine-3-sulfonamide shows specific motifs and hydrogen bonds, contributing to the understanding of its molecular interactions (Suchetan et al., 2013).

  • Medical Treatments : Sulfonamide inhibitors, including those derived from 6-Chloropyridine-3-sulfonamide, are valuable in various medical treatments such as HIV protease inhibitors, anticancer agents, and Alzheimer's disease drugs (Gulcin & Taslimi, 2018).

  • Chlorination and Oxidation Studies : Research on the chlorination and oxidation of sulfonamides by free chlorine provides insights into the stability and reactivity of these compounds, including 6-Chloropyridine-3-sulfonamide (Gaffney et al., 2016).

  • Optical and Magnetic Activity : Electron-withdrawing sulfonamide groups in ligands, such as those in 6-Chloropyridine-3-sulfonamide, can lead to unique optical and magnetic properties in heterodimetallic compounds (Edder et al., 2000).

Safety And Hazards

6-Chloropyridine-3-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 6-Chloropyridine-3-sulfonamide are not detailed in the search results, research into related substances and relevant analogues of APIs is of great importance . Key intermediates containing synthetic building blocks and privilege scaffolds usually play a significant role . Some related substances might be discovered to exhibit other biological activities and pharmacological actions based on the drug repositioning strategy .

properties

IUPAC Name

6-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBWOQXTHBAGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360919
Record name 6-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridine-3-sulfonamide

CAS RN

40741-46-6
Record name 6-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-3-sulfonamide
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Synthesis routes and methods I

Procedure details

6-chloropyridine-3-sulfonyl chloride (4.1 g, 19.3 mmol) was stirred in ammonium hydroxide (30 mL) at room temperature for 2 hr. The reaction mixture was diluted with EtOAc (150 mL) and any insoluble material filtered. The filtrate was transferred to a separatory funnel and the phases were separated. The aqueous phase was further extracted with EtOAc (1×15 mL). The combined EtOAc extractions were washed with H2O (1×50 mL), saturated NaCl (1×50 mL), dried (Na2SO4), and concentrated in vacuo to give 6-chloropyridine-3-sulfonamide (2.58 g, 69%). MS (EI) for C5H3Cl2NO2S: 190.9 (MH−).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Chloro-pyridine-3-sulfonyl chloride (5.0 g, 0.024 mol) was dissolved in a 0.5M solution of ammonia in dioxane (125 mL) at −5° C. The mixture was allowed to warm to room temperature and the mixture stirred for 1 hour. The mixture was filtered through Celite®, washed twice with dioxane and concentrated in vacuo to afford 6-chloro-pyridine-3-sulfonic acid amide as an off white solid 4.55 g (98% yield). LC @UV215 nm; Rt 1.05: 100%, m/z (ES+): 193/195 (400 MHz; d6-DMSO) 8.79 (1H, d), 8.21 (1H, dd), 7.75 (1H, d) 7.70 (2H, br S)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Synthesis routes and methods III

Procedure details

2-Chloro-5-chlorosulfonylpyridine (2.84 g, 0.0134 mole) was added to concentrated ammonium hydroxide (50 ml) and the mixture was boiled. After adding more concentrated ammonium hydroxide (50 ml), and extending boiling until the reaction volume was approximately 50 ml, the reaction mixture was cooled in an ice bath to cause precipitation of the product. The solid was collected by filtration, washed with water and air dried; yield, 2.17 g (84 percent), m.p. 153° to 155° C. A melting point of 155° to 156° C. was observed after recrystallization from water.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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